4-Methyl-2-(oxan-4-yloxy)pyrimidine
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Overview
Description
4-Methyl-2-(oxan-4-yloxy)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at the 4th position and an oxan-4-yloxy group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, making them essential components in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(oxan-4-yloxy)pyrimidine can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with an appropriate nucleophile. For instance, the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(oxan-4-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the oxan-4-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
4-Methyl-2-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-2-(oxan-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, pyrimidine derivatives are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chloropyrimidine: A pyrimidine derivative with similar structural features.
4-Methyl-2-(oxan-4-yloxy)pyrimidine: Another pyrimidine compound with an oxan-4-yloxy group at the 2nd position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-4-yloxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-(oxan-4-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-2-5-11-10(12-8)14-9-3-6-13-7-4-9/h2,5,9H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSZWTFMLPYETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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